molecular formula C19H17N3O6 B11109344 N-({N'-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-({N'-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B11109344
M. Wt: 383.4 g/mol
InChI Key: NYLTWNJASUTXOV-ODCIPOBUSA-N
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Description

N-({N’-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including benzodioxole and hydrazinecarbonyl, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

The synthesis of N-({N’-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2H-1,3-benzodioxole-5-carbaldehyde with hydrazinecarboxamide under controlled conditions. The reaction is often carried out in a solvent such as methanol or ethanol, with the temperature maintained at around 60-80°C. The resulting intermediate is then reacted with 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product .

Chemical Reactions Analysis

N-({N’-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-({N’-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific biological context and the nature of the compound’s derivatives .

Comparison with Similar Compounds

N-({N’-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can be compared with similar compounds such as:

Properties

Molecular Formula

C19H17N3O6

Molecular Weight

383.4 g/mol

IUPAC Name

N-[2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-2-oxoethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide

InChI

InChI=1S/C19H17N3O6/c23-18(22-21-8-12-5-6-14-16(7-12)27-11-26-14)9-20-19(24)17-10-25-13-3-1-2-4-15(13)28-17/h1-8,17H,9-11H2,(H,20,24)(H,22,23)/b21-8+

InChI Key

NYLTWNJASUTXOV-ODCIPOBUSA-N

Isomeric SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NCC(=O)N/N=C/C3=CC4=C(C=C3)OCO4

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NCC(=O)NN=CC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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